PDE10A Inhibitor Potency: 5-Chloroquinoxaline-Derived Lead Exhibits 0.4 nM IC50
A compound derived from 5-chloroquinoxaline via a multi-step synthetic route exhibited potent inhibitory activity against human phosphodiesterase 10A (PDE10A). In a comparative analysis within the same patent, the lead compound (III).2HCl demonstrated an IC50 of 0.4 nM, representing a 42.5-fold increase in potency compared to a structurally related analog (II).2HCl, which exhibited an IC50 of 17 nM in the identical assay [1].
| Evidence Dimension | PDE10A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Compound (III).2HCl, synthesized from 5-chloroquinoxaline, IC50 = 0.4 nM |
| Comparator Or Baseline | Analog compound (II).2HCl, synthesized using a different amine precursor, IC50 = 17 nM |
| Quantified Difference | 42.5-fold improvement in IC50 |
| Conditions | In vitro enzymatic assay against human PDE10A |
Why This Matters
This direct comparative data validates the utility of the 5-chloroquinoxaline scaffold for generating high-potency PDE10A inhibitors, providing a proven starting point for CNS drug discovery programs.
- [1] Masuda, N., et al. (2014). Preparation of pyrazole compounds as inhibitors of phosphodiesterase 10A. Patent. View Source
